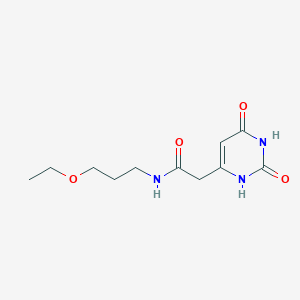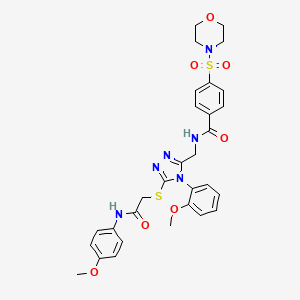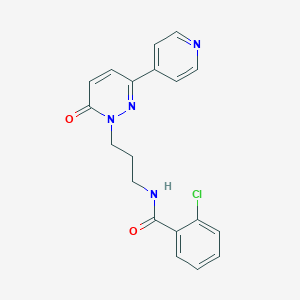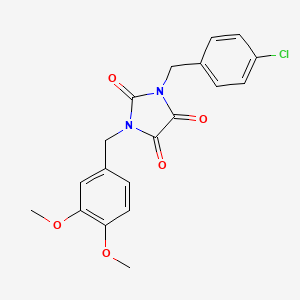![molecular formula C18H19NO5S B2822595 2-(3,4-dimethoxyphenyl)-5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide CAS No. 863452-39-5](/img/structure/B2822595.png)
2-(3,4-dimethoxyphenyl)-5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3,4-dimethoxyphenyl)-5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide” is a complex organic molecule. It contains a benzothiazepinone core, which is a seven-membered ring containing nitrogen and sulfur atoms, fused to a benzene ring. The molecule also has a 3,4-dimethoxyphenyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a benzothiazepinone core with a 3,4-dimethoxyphenyl group attached. The presence of the “dioxide” in the name suggests that there are two oxygen atoms in the molecule, likely in the form of carbonyl groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. The carbonyl group in the benzothiazepinone core and the ether groups in the 3,4-dimethoxyphenyl group could potentially be sites of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzothiazepinone core and the 3,4-dimethoxyphenyl group could potentially impact its solubility, melting point, boiling point, and other physical and chemical properties .Applications De Recherche Scientifique
Chemical Properties and Synthesis
The chemical compound exhibits unique characteristics that make it a subject of interest in synthetic chemistry. For instance, the 3,4-dimethoxybenzyl moiety has been utilized as a novel N-protecting group for 1,2-thiazetidine 1,1-dioxide derivatives, with its elimination being smoothly conducted by 2,3-dichloro 5,6-dicyanobenzoquinone (DDQ) (Grunder-Klotz & Ehrhardt, 1991). Additionally, solid-phase synthesis methods have been developed for dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxides, highlighting the importance of this compound in facilitating the synthesis of pharmacologically relevant derivatives with a range of biological, medicinal, and industrial applications (Trapani, Volná, & Soural, 2016).
Pharmacological and Industrial Significance
The pharmacological and industrial significance of this compound is underscored by its incorporation in the synthesis of various structurally diverse compounds. For instance, the synthesis of 3-chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, a key intermediate of Tianeptine, from 4-chloro-2-sulfonylchloride methyl benzoate highlights its importance in pharmaceutical synthesis (Xiu-lan, 2009). The compound's derivatives have also demonstrated promising antibacterial and antifungal activities, indicating its potential in the development of new antimicrobial agents (Kumar et al., 2013).
Photophysical Properties and Chemosensory Applications
Furthermore, the compound's derivatives have been studied for their photophysical properties, which are crucial for understanding their behavior in various chemical and biological systems. For example, a heterocyclic D- π -A chromophore derivative was synthesized and investigated for its fluorescent chemosensor capabilities, specifically for the detection of Fe3+ metal ion, demonstrating the compound's utility in chemosensory applications (Khan, 2020).
Orientations Futures
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-methyl-1,1-dioxo-2,3-dihydro-1λ6,5-benzothiazepin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-19-13-6-4-5-7-16(13)25(21,22)17(11-18(19)20)12-8-9-14(23-2)15(10-12)24-3/h4-10,17H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXIKSGQKFQSGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(S(=O)(=O)C2=CC=CC=C21)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole](/img/structure/B2822513.png)


![N-(3-chloro-2-methylphenyl)-2-(5,7-dioxo-2-piperidin-1-yl-6-propyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2822518.png)




![Benzo[d]thiazol-2-yl(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2822525.png)

![3-{3-[(Dimethylamino)sulfonyl]phenyl}-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2822531.png)
![5-{[(3-chloro-4-methoxyphenyl)(cyano)amino]methyl}-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B2822532.png)
![2-(4-Fluorophenyl)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2822534.png)